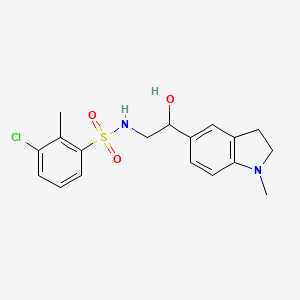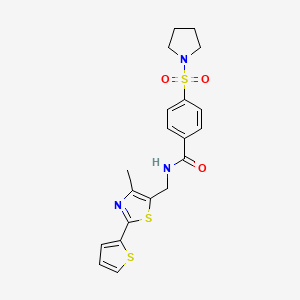![molecular formula C15H16Cl2N4O B2401350 2,4-Dichloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide CAS No. 1798032-19-5](/img/structure/B2401350.png)
2,4-Dichloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dichlorobenzamide moiety and a dimethylaminopyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Coupling with Benzamide: The synthesized pyrimidine derivative is then coupled with a benzamide derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzamide moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2,4-Dichloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its chemical properties.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and systems.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide involves its interaction with specific molecular targets. The dimethylaminopyrimidine group is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
U-47700: A structurally similar compound with a dichlorobenzamide moiety and a dimethylaminocyclohexyl group.
AH-7921: Another related compound with similar structural features and pharmacological properties.
Uniqueness
2,4-Dichloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide is unique due to its specific combination of a dichlorobenzamide moiety and a dimethylaminopyrimidine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-9-6-14(21(2)3)20-13(19-9)8-18-15(22)11-5-4-10(16)7-12(11)17/h4-7H,8H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZXWEPZSOWZBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401271.png)
![1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2401272.png)

![4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide](/img/structure/B2401275.png)



![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2401284.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2401285.png)
![3-hydroxy-1-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}-2-buten-1-one](/img/structure/B2401286.png)
![2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2401288.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2401289.png)
